![molecular formula C23H18BrN5O4S B2742558 3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895641-39-1](/img/structure/B2742558.png)
3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a triazoloquinazolinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving amide, amine, carbonyl, azide, and alkyne reactive centers .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include solubility, melting point, boiling point, and reactivity with other substances .Applications De Recherche Scientifique
Synthesis of New Ring Systems
This compound could be used in the synthesis of new ring systems. For instance, it could be involved in the synthesis of benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues . These new ring systems could have potential applications in medicinal chemistry .
Antiproliferative Activities
The compound could be tested for antiproliferative activities against human cancer cell lines. In one study, some compounds were tested for antiproliferative activities against five human cancer cell lines of gynecological origin . This suggests potential applications in cancer research and treatment.
Development of Complex Molecules
The compound could be used in the development of architecturally diverse and complex molecules. This is particularly important in the field of medicinal chemistry, where the development and synthesis of complex molecules have become extremely important .
One-Pot Synthesis
The compound could be used in one-pot synthesis methods. These methods are based on several transformations with bond forming taking place in a domino reaction manner . This could lead to the preparation of complex structures in an efficient, environmentally benign, and atom-economic fashion .
Enantiomeric Synthesis
The compound could be used in the synthesis of enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% . This suggests potential applications in the field of stereochemistry and the synthesis of chiral molecules.
Retro Diels–Alder (RDA) Procedure
The compound could be used in a retro Diels–Alder (RDA) procedure to achieve the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system . This suggests potential applications in the field of organic synthesis and the development of new heterocyclic systems.
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXQHHHWFHHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

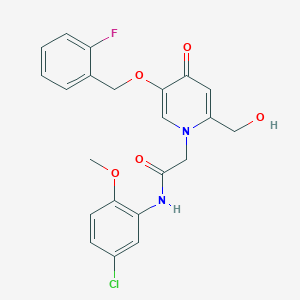
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
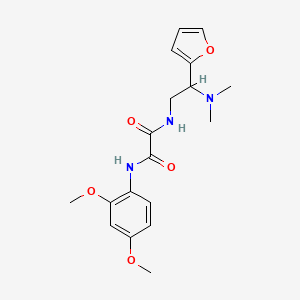
![Methyl 4-({3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}amino)benzenecarboxylate](/img/structure/B2742482.png)
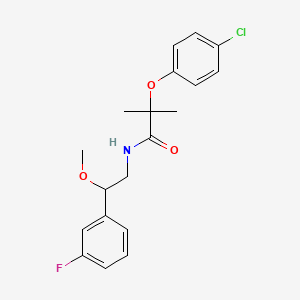
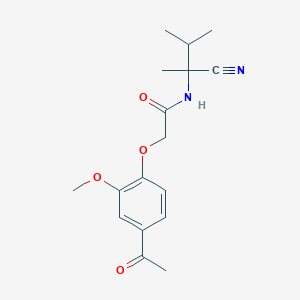
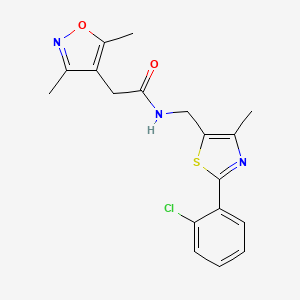
![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)
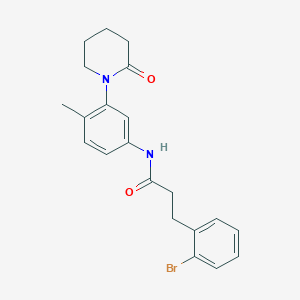
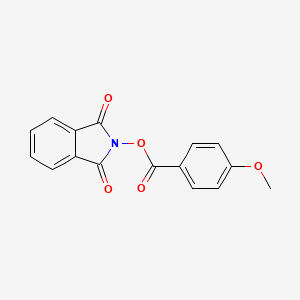

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2742498.png)